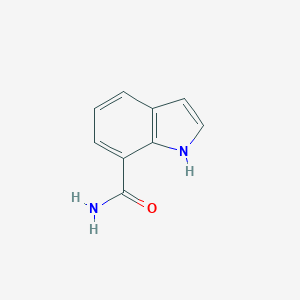

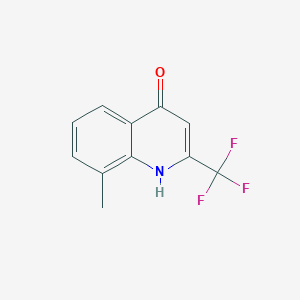

1H-Indole-7-carboxamide

Overview

Description

1H-Indole-7-carboxamide is a derivative of indole, a significant heterocyclic compound known for its presence in various natural products and pharmaceuticals. Indole derivatives have been extensively studied due to their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Mechanism of Action

Target of Action

1H-Indole-7-carboxamide, like other indole derivatives, has been found to interact with a variety of enzymes and proteins . The presence of the carboxamide moiety in indole derivatives allows it to form hydrogen bonds with these targets, often inhibiting their activity . This compound has been associated with alpha 1-adrenoceptor agonist activity .

Mode of Action

The mode of action of this compound is primarily through its interaction with its targets. The compound’s optimal alpha 1-adrenoceptor agonist activity is seen when the indole ring and the ethylamine side chain are intact, the indole nitrogen is unsubstituted, and the carboxamide is present at the 7-position in the indole ring . This interaction often results in the inhibition of the target’s activity .

Biochemical Pathways

Indole derivatives are known to have a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that this compound may affect multiple biochemical pathways.

Result of Action

The compound’s interaction with its targets often results in the inhibition of their activity . This inhibition can lead to various downstream effects, depending on the specific target and the biological pathway in which it is involved.

Biochemical Analysis

Biochemical Properties

1H-Indole-7-carboxamide, like other indole derivatives, has unique inhibitory properties. The presence of a carboxamide moiety in this compound causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Cellular Effects

It is known that indole derivatives can have a wide range of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that indole derivatives can have long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that indole derivatives can have toxic or adverse effects at high doses .

Metabolic Pathways

It is known that indole derivatives can interact with various enzymes and cofactors .

Transport and Distribution

It is known that indole derivatives can interact with various transporters and binding proteins .

Subcellular Localization

It is known that indole derivatives can be directed to specific compartments or organelles .

Preparation Methods

The synthesis of 1H-Indole-7-carboxamide typically involves several steps, starting from readily available precursors. One common method includes the following steps :

Hydrolysis Reaction: A compound of formula (II) is subjected to hydrolysis with sodium hydroxide to produce a compound of formula (III).

Amidation Reaction: The compound of formula (III) reacts with H2NR2 to form a compound of formula (IV).

Nucleophilic Substitution: The compound of formula (IV) undergoes nucleophilic substitution with halogenated R1 to yield a compound of formula (V).

Electrophilic Substitution: The compound of formula (V) is subjected to electrophilic substitution with selectfluor to produce a compound of formula (VI).

Final Nucleophilic Substitution: The compound of formula (VI) undergoes another nucleophilic substitution with halogenated R1 to synthesize the final product, this compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

1H-Indole-7-carboxamide undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogenated compounds and selectfluor being used.

Coupling Reactions: Suzuki cross-coupling reactions can be employed to introduce various substituents, enhancing the compound’s biological activity.

The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with enhanced or modified biological properties.

Scientific Research Applications

1H-Indole-7-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

1H-Indole-7-carboxamide can be compared with other indole derivatives, such as:

1H-Indole-5-carboxamide: Similar in structure but with different substitution patterns, leading to variations in biological activity.

Indole-3-acetic acid: A plant hormone with distinct biological functions compared to this compound.

5-Fluoro-1H-indole-2-carboxamide: Known for its antiviral properties, differing from this compound in its specific applications.

The uniqueness of this compound lies in its specific substitution at the 7-position, which can influence its binding affinity and biological activity, making it a valuable compound for targeted research and development.

Properties

IUPAC Name |

1H-indole-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-9(12)7-3-1-2-6-4-5-11-8(6)7/h1-5,11H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXCXIABGNNQZOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)N)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10540109 | |

| Record name | 1H-Indole-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10540109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1670-89-9 | |

| Record name | 1H-Indole-7-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1670-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10540109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1H-indole-7-carboxamide derivatives interesting for targeting α1-adrenoceptors?

A: Research has shown that specific structural features within the this compound scaffold contribute to selective α1-adrenoceptor agonist activity. [] This selectivity is particularly important for minimizing off-target effects, a key consideration in drug development.

Q2: Which structural features are crucial for the α1-adrenoceptor activity of this compound derivatives?

A: Studies on structure-activity relationships (SAR) revealed that optimal α1-adrenoceptor agonist activity requires: * An intact indole ring and ethylamine side chain. [] * An unsubstituted indole nitrogen. [] * The carboxamide group positioned at the 7-position of the indole ring. []

Interestingly, removing the carboxamide group diminishes α1-adrenoceptor activity and, importantly, leads to a loss of selectivity. []Q3: How does the position of the carboxamide group on the indole ring affect activity?

A: Research shows that the 7-position of the carboxamide group on the indole ring is crucial for optimal α1-adrenoceptor agonist activity. [] Substituting the carboxamide at the 7-position with methanesulfonamide maintains α1-adrenoceptor selectivity but decreases overall activity. [] In contrast, the dimethylamino analog at the same position exhibits non-selective behavior, and the phosphoramidic acid diethylester analog is inactive. [] These findings underscore the importance of the carboxamide group's position for both activity and selectivity towards α1-adrenoceptors.

Q4: Have specific this compound derivatives shown promising results in characterizing α1-adrenoceptor subtypes?

A: Yes, the compound (-)-1-(3-hydroxypropyl)-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indole-7-carboxamide, also known as Silodosin or KMD-3213, has been instrumental in identifying and characterizing α1-adrenoceptor subtypes. [, ] Studies using KMD-3213 helped confirm the existence of the α1L-adrenoceptor subtype and differentiate its pharmacological profile from the α1A and α1B subtypes. []

Q5: How does the presence of multiple α1-adrenoceptor subtypes in the same tissue affect drug response?

A: Research using human embryonic kidney 293 cells co-expressing both α1A- and α1B-adrenoceptors demonstrated altered pharmacological responses. [] While the α1A-selective agonist methoxamine showed comparable potency in cells expressing either α1A or both α1A and α1B subtypes, the non-selective agonist phenylephrine displayed enhanced responsiveness in cells co-expressing both subtypes. [] This suggests potential interactions between subtypes within the same cellular environment, influencing overall drug response.

Q6: What are the implications of identifying the α1L-adrenoceptor subtype in tissues like the human prostate?

A: The discovery of the α1L-adrenoceptor subtype, particularly its prominent role in the contractile response of the human prostate, offers a potential therapeutic avenue for conditions like benign prostatic hyperplasia. [] Developing drugs that selectively target the α1L-adrenoceptor could lead to more effective treatments with potentially fewer side effects compared to non-selective α1-adrenoceptor antagonists.

Q7: What is the clinical significance of KMD-3213's selectivity for α1A-adrenoceptors?

A: KMD-3213's high selectivity for the α1A-adrenoceptor subtype is particularly relevant for its use in treating lower urinary tract symptoms associated with benign prostatic hyperplasia. [, ] This selectivity minimizes the risk of affecting blood pressure, which is primarily regulated by the α1B-adrenoceptor subtype. [] Consequently, KMD-3213 presents a safer treatment option with a lower likelihood of inducing orthostatic hypotension compared to non-selective α1-adrenoceptor antagonists. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-fluoro-2,4-dioxopyrimidin-1-yl)-N-[2-(10,15,20-triphenyl-23,24-dihydroporphyrin-5-yl)phenyl]acetamide](/img/structure/B156289.png)